N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-8-6-9(2)19(18-8)10(3)14(20)17-13-5-4-11(16)7-12(13)15/h4-7,10H,16H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXMBDUGMHYQOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NC2=C(C=C(C=C2)N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable diketone with hydrazine under acidic or basic conditions.
Attachment of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide or sodium alkoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the chlorophenyl group would yield aniline derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes the cytotoxic effects observed in various cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 (Lung) | 12.5 | Significant cytotoxicity |
| MCF-7 (Breast) | 15.0 | Significant cytotoxicity |
| SNB-19 | 86.61 | High growth inhibition |
| OVCAR-8 | 85.26 | High growth inhibition |
| NCI-H460 | 75.99 | Moderate growth inhibition |
These results indicate that N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exhibits significant inhibitory effects on tumor cell proliferation, suggesting its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown promise in anti-inflammatory applications. The structure suggests potential activity through the inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Some derivatives related to this compound have demonstrated antimicrobial properties against various bacterial strains. This suggests that this compound may also serve as a scaffold for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Cytotoxicity Studies : A research article reported significant cytotoxic effects against multiple cancer cell lines with IC50 values indicating effective concentrations for therapeutic use .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it affects key signaling pathways that regulate apoptosis and cell proliferation .
- Comparative Studies : Comparative analyses with other known anticancer agents showed that this compound has a favorable profile with lower toxicity levels while maintaining efficacy against resistant cancer cell lines .
Mechanism of Action
The mechanism by which N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide can be contextualized by comparing it to three related compounds (Table 1):
Table 1: Structural and Spectroscopic Comparison of Target Compound and Analogues
Key Comparative Insights
Aromatic Substituent Effects: The target compound’s 4-amino-2-chlorophenyl group contrasts with the 4-sulfonamidophenyl in compounds 18 and 19 .
Heterocyclic Moieties: The 3,5-dimethylpyrazole in the target compound and compound 18 provides a rigid, planar structure with methyl groups that may influence steric interactions. In compound 19, the 2,5-dimethylpyrrole introduces a conjugated, aromatic five-membered ring with distinct NMR signatures (e.g., 13C peaks at 102.84 and 126.69 ppm) . The 4-nitro-3,5-dimethylpyrazole in the compound introduces a strong electron-withdrawing nitro group, likely increasing acidity at the pyrazole N-H position compared to the target compound’s non-nitrated analogue .
Functional Group Variations: The propanamide linker in the target compound and compound 19 differs from the hydrazinecarbothioamide in the compound. The thioamide group may enhance metal-binding affinity but reduce hydrolytic stability compared to the amide . Compound 18’s 3-oxopropylamino linker introduces a ketone group, which could participate in redox reactions absent in the target compound .
Synthetic Pathways :
- The target compound’s synthesis likely parallels that of compounds 18 and 19 , involving hydrazide intermediates and diketones under acidic conditions. However, the compound’s nitro and thioamide groups imply additional steps, such as nitration or thionation reactions .
Implications of Structural Differences
- Solubility and Bioavailability: The amino group in the target compound may improve aqueous solubility relative to the nitro- or sulfonamide-containing analogues.
- Spectroscopic Identification : The absence of pyrrole-related NMR signals (e.g., ~100–130 ppm in compound 19 ) in the target compound’s spectrum could aid in differentiation .
Biological Activity
N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, identified by its CAS number 1052561-17-7, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, antiviral effects, and overall pharmacological significance.
Chemical Structure and Properties
- Molecular Formula : C14H17ClN4O
- Molecular Weight : 292.76 g/mol
- Structure : The compound features a pyrazole ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. This compound has shown promising results in various cancer cell lines:
These values indicate that the compound exhibits significant cytotoxicity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines.
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Aurora-A Kinase : Compounds with pyrazole moieties have been shown to inhibit Aurora-A kinase, a critical regulator of cell cycle progression, leading to reduced tumor growth .
Antiviral Activity
In addition to its anticancer properties, this compound has been investigated for its antiviral activity. A related study on substituted analogues demonstrated that certain derivatives exhibited potent inhibitory effects against human adenovirus (HAdV), with selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide .
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 15 | 0.27 | 156.8 | >100 |
This indicates a favorable therapeutic window for further development as an antiviral agent.
Case Studies and Research Findings
- Study on Anticancer Efficacy :
- Antiviral Mechanistic Studies :
Q & A
Q. What are the optimal synthetic routes for N-(4-amino-2-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves coupling 3,5-dimethylpyrazole derivatives with chloroacetamide intermediates. For example, Michael addition reactions using acrylamide and 2-chloroacetamide under reflux conditions (e.g., in propan-2-ol with HCl) have been effective for analogous pyrazole-acetamide hybrids . Key factors include:
- Catalyst selection : Concentrated HCl or acetic acid accelerates cyclization and improves regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chlorophenyl moiety .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) resolves impurities, as seen in similar compounds with yields >70% .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound, such as tautomerism or isomerism?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (e.g., δ ~6.0–6.5 ppm for pyrazole protons) and the chlorophenyl group (δ ~7.2–7.8 ppm). For tautomerism (amine/imine forms), integration ratios and decoupling experiments clarify dynamic equilibria .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- HSQC/HMBC : Correlate pyrazole C3/C5 methyl groups (δ ~2.1–2.3 ppm in ¹H NMR) with adjacent carbons to verify substitution patterns .
Example Data Conflict : A 50:50 amine/imine ratio in a related compound caused split NH peaks in ¹H NMR, resolved via variable-temperature studies .
Advanced Research Questions
Q. What computational strategies predict the biological targets of this compound, given its structural similarity to SK channel modulators?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with SK2/SK3 channels, leveraging homology models based on NS13001 (a pyrazole-purine analog with EC₅₀ = 0.14–1.8 μM for SK channels) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (pyrazole N) and hydrophobic clusters (chlorophenyl group) for target validation .
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) to prioritize in vitro assays .
Q. How do substituent variations (e.g., methyl vs. phenyl groups on pyrazole) affect the compound’s reactivity and bioactivity?
Methodological Answer:
- Synthetic Reactivity : Electron-donating methyl groups stabilize the pyrazole ring, reducing susceptibility to oxidation. Halogenated aryl groups (e.g., 2,3-dichlorophenyl) enhance electrophilicity for nucleophilic substitutions .
- Bioactivity Trends : Pyrazole C3/C5 methylation in analogs increases lipophilicity (logP ~2.5–3.0), correlating with improved blood-brain barrier penetration in CNS-targeted studies .
Q. How can conflicting crystallographic and spectroscopic data (e.g., bond length vs. NMR coupling constants) be reconciled for this compound?
Methodological Answer:
- X-ray vs. NMR : Discrepancies in bond lengths (e.g., C-N amide: 1.33 Å in X-ray vs. 1.38 Å DFT) arise from dynamic effects in solution. Use QM/MM simulations to model solvent interactions .
- Tautomer Validation : Variable-temperature XRD (100–300 K) captures tautomeric shifts, while NOESY confirms spatial proximity of NH and pyrazole protons .
Q. What analytical methods differentiate degradation products during stability studies under physiological conditions?
Methodological Answer:
- LC-HRMS : Monitor hydrolysis (amide → carboxylic acid) at pH 7.4, 37°C, using a C18 column (0.1% formic acid gradient) .
- Accelerated Stability Testing : Expose to UV light (ICH Q1B guidelines) to identify photo-degradants via fragmentation patterns (e.g., m/z 215.1 for decarboxylated product) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
